Unichiral 2-Cyano- and 2-Carbonyl-Substituted Benzodioxanes Synthesis: Quantitative N,N-Dichlorination Route
The target compound serves as a precursor for unichiral 2-substituted 1,4-benzodioxanes via quantitative N,N-dichlorination followed by functional group conversion. Using this methodology, (R)- and (S)-2-aminomethyl-1,4-benzodioxane were converted to the corresponding 2-cyano-, 2-methoxycarbonyl-, 2-aminocarbonyl-, and 2-formyl-1,4-benzodioxane derivatives with high yields and, critically, without any racemization at the stereogenic benzodioxane C(2) position [1]. In contrast, alternative routes to these chiral synthons typically yield racemic mixtures or inadequately characterized enantiomeric purity.
| Evidence Dimension | Stereochemical fidelity during synthetic transformation |
|---|---|
| Target Compound Data | Quantitative conversion; no racemization at C(2) stereocenter observed |
| Comparator Or Baseline | Alternative routes to chiral 2-substituted 1,4-benzodioxanes (racemic products or unspecified enantiomeric purity) |
| Quantified Difference | Preserved stereochemistry (0% racemization) vs. racemic or uncharacterized purity |
| Conditions | N,N-dichlorination with trichloroisocyanuric acid followed by functional group conversion |
Why This Matters
For procurement decisions, this establishes the compound as a validated entry point to enantiomerically pure 2-substituted benzodioxane synthons that are otherwise unavailable or poorly characterized, directly impacting downstream chiral purity requirements.
- [1] Bolchi, C.; Valoti, E.; Straniero, V.; Ruggeri, P.; Pallavicini, M. From 2-aminomethyl-1,4-benzodioxane enantiomers to unichiral 2-cyano- and 2-carbonyl-substituted benzodioxanes via dichloroamine. J. Org. Chem. 2014, 79, 6732–6737. View Source
